N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Amidation: The formation of an amide bond between the sulfonylated aromatic ring and the nitro-substituted benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative.
Scientific Research Applications
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the effects of sulfonyl and nitro groups on biological systems.
Mechanism of Action
The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide involves its interaction with molecular targets in biological systems. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methyl-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methyl-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both sulfonyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-16-20(9-6-10-21(16)25(27)28)22(26)23-18-11-13-19(14-12-18)31(29,30)24(2)15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWAXEVQMWUYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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